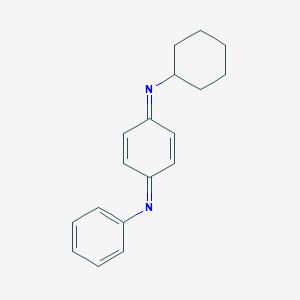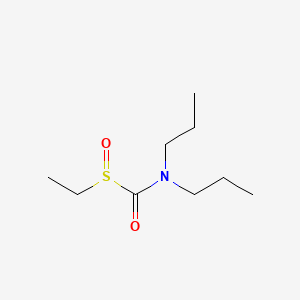
6-chloro-4-N-propylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-n4-propylpyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C7H11ClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-n4-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of 6-chloro-n4-propylpyrimidine-2,4-diamine may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as quenching the reaction mixture with alcohols and using organic solvents to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-n4-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
6-chloro-n4-propylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-chloro-n4-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-diamino-6-chloropyrimidine: A closely related compound with similar chemical properties.
6-chloro-n4-isopropylpyrimidine-2,4-diamine: Another derivative with a different alkyl group at the n4-position
Uniqueness
6-chloro-n4-propylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the n4-position can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
54768-73-9 |
|---|---|
Fórmula molecular |
C7H11ClN4 |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
6-chloro-4-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H3,9,10,11,12) |
Clave InChI |
CJLHKXMIVVKVIW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
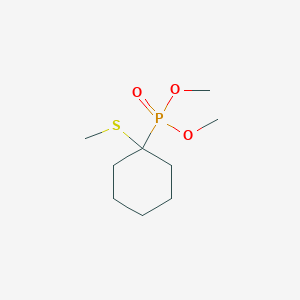
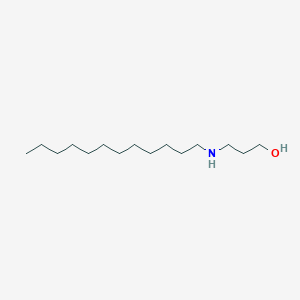
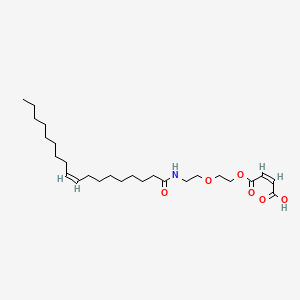
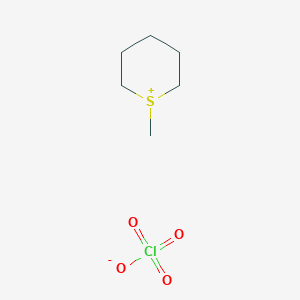
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
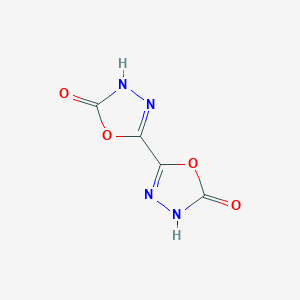
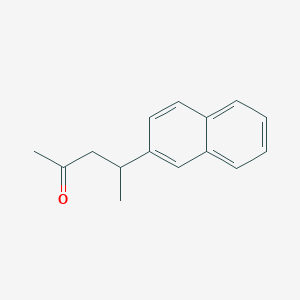

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)

![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
